molecular formula C9H19N3O B13788786 N-Ethyl-3-(piperazin-1-yl)propanamide CAS No. 89009-59-6

N-Ethyl-3-(piperazin-1-yl)propanamide

Cat. No.: B13788786
CAS No.: 89009-59-6
M. Wt: 185.27 g/mol
InChI Key: ZATMZGDZECLGJL-UHFFFAOYSA-N
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Description

N-Ethyl-3-(piperazin-1-yl)propanamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of N-Ethyl-3-(piperazin-1-yl)propanamide can be achieved through several methods. One common synthetic route involves the reaction of N-ethylpropanamide with piperazine under specific conditions. The reaction typically requires a solvent such as toluene and may involve the use of activated carbon for purification . Industrial production methods may vary, but they generally follow similar principles, often involving multi-step procedures to ensure the purity and yield of the final product .

Chemical Reactions Analysis

N-Ethyl-3-(piperazin-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Ethyl-3-(piperazin-1-yl)propanamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, piperazine derivatives, including this compound, are explored for their potential use as antipsychotic and anti-HIV agents . Additionally, this compound may have industrial applications in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in various neurological processes. The compound’s effects are mediated through these interactions, leading to its potential therapeutic applications .

Comparison with Similar Compounds

N-Ethyl-3-(piperazin-1-yl)propanamide can be compared with other piperazine derivatives, such as N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine and 3-(piperazin-1-yl)-1,2-benzothiazole. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific ethyl and propanamide groups, which may confer distinct pharmacological properties .

Properties

CAS No.

89009-59-6

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N-ethyl-3-piperazin-1-ylpropanamide

InChI

InChI=1S/C9H19N3O/c1-2-11-9(13)3-6-12-7-4-10-5-8-12/h10H,2-8H2,1H3,(H,11,13)

InChI Key

ZATMZGDZECLGJL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCN1CCNCC1

Origin of Product

United States

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